Methyl 6-Formyl-2-methoxynicotinate: Structural Dynamics, Synthesis, and Application in Epigenetic Drug Discovery
Methyl 6-Formyl-2-methoxynicotinate: Structural Dynamics, Synthesis, and Application in Epigenetic Drug Discovery
Executive Summary
In the rapidly evolving landscape of epigenetic drug discovery, functionalized pyridine derivatives serve as indispensable building blocks. Methyl 6-formyl-2-methoxynicotinate (CAS: 2514958-11-1) has emerged as a critical synthetic intermediate, particularly in the development of acylsulfonamide-based inhibitors targeting the histone acetyltransferase KAT6A (also known as MOZ). By providing a highly reactive formyl handle on an electron-deficient pyridine core, this compound enables the modular assembly of complex pharmacophores designed to disrupt oncogenic epigenetic signaling in acute myeloid leukemia and gliomas.
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating synthetic protocol governed by mechanistic causality, and explores its downstream application in the biochemical validation of KAT6A inhibitors.
Chemical Identity and Physical Properties
The structural architecture of methyl 6-formyl-2-methoxynicotinate dictates its utility in medicinal chemistry. The molecule features a central pyridine ring substituted with a methoxy group at C2, a methyl ester at C3 (nicotinate core), and a formyl group at C6. The strong electron-withdrawing nature of both the ester and formyl groups renders the pyridine ring highly electrophilic. The C6 formyl group is particularly valuable as it serves as a prime site for reductive aminations, Wittig reactions, or cross-coupling strategies to append target-binding warheads.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Methyl 6-formyl-2-methoxynicotinate |
| CAS Registry Number | 2514958-11-1 |
| Molecular Formula | C9H9NO4 |
| Molecular Weight | 195.17 g/mol |
| SMILES String | O=C(C1=CC=C(C=O)N=C1OC)OC |
| Appearance | Solid (typically off-white to pale yellow) |
| Storage Conditions | Inert atmosphere, 2-8°C (to prevent aldehyde oxidation) |
Synthetic Methodology: The Lemieux-Johnson Oxidation
The standard synthesis of methyl 6-formyl-2-methoxynicotinate involves the oxidative cleavage of a terminal alkene precursor, methyl 2-methoxy-6-vinylnicotinate [1].
Mechanistic Causality
While ozonolysis is a classical method for cleaving alkenes to aldehydes, it requires specialized ozone-generating equipment and poses severe explosive hazards on a larger scale due to the formation of unstable ozonide intermediates. To circumvent this, the Lemieux-Johnson oxidation is employed. This method utilizes a catalytic amount of Osmium tetroxide (OsO₄) to dihydroxylate the alkene, forming a vicinal diol intermediate. Sodium periodate (NaIO₄) acts as a stoichiometric oxidant to cleave the diol into the desired aldehyde while simultaneously re-oxidizing the reduced Os(VI) species back to the active Os(VIII) catalyst. This catalytic cycle minimizes exposure to highly toxic and expensive osmium reagents while preventing the over-oxidation of the aldehyde to a carboxylic acid.
Lemieux-Johnson oxidative cleavage of vinylnicotinate to formylnicotinate.
Step-by-Step Protocol
This protocol is designed as a self-validating system; the inclusion of TLC monitoring ensures the reaction is driven to completion before workup.
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Preparation: In a round-bottom flask, dissolve methyl 2-methoxy-6-vinylnicotinate (1.0 eq, e.g., 0.5 g, 2.58 mmol) in a 1:1 mixture of water and Tetrahydrofuran (THF) (10 mL total volume).
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Catalyst Addition: Cool the solution to 0°C using an ice bath. Add a 4% aqueous solution of Osmium tetroxide (OsO₄) (0.008 eq, 0.020 mmol) dropwise. Caution: OsO₄ is highly volatile and toxic; perform strictly in a fume hood.
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Oxidant Addition: Slowly add Sodium periodate (NaIO₄) (2.0 eq, 1.10 g, 5.17 mmol) to the stirring mixture at 0°C.
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Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to Room Temperature (RT). Stir continuously for 12 hours.
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Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexanes/Ethyl Acetate). The disappearance of the less polar vinyl starting material and the appearance of a more polar, UV-active aldehyde spot confirms successful cleavage.
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Quenching and Extraction: Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with Ethyl Acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically of sufficient purity for subsequent synthetic steps [1].
Application in Drug Development: Targeting KAT6A
Methyl 6-formyl-2-methoxynicotinate is a cornerstone intermediate in the synthesis of acylsulfonamide inhibitors targeting KAT6A [1]. KAT6A (Monocytic Leukemia Zinc Finger Protein, MOZ) is a MYST-family histone acetyltransferase that functions as a potent epigenetic oncogene in several malignancies.
Epigenetic Mechanisms of KAT6A
The rationale for inhibiting KAT6A is grounded in two primary oncogenic pathways:
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Inhibition of Cellular Senescence: Cellular senescence acts as a natural barrier to tumor growth. KAT6A represses senescence by maintaining H3K9 and H3K27 acetylation at the transcriptional start sites of genes (such as Cdc6, Ezh2, and E2f2) that inhibit the INK4A-ARF pathway [2].
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PI3K/AKT Pathway Activation: In gliomas, KAT6A promotes the acetylation of histone H3 at lysine 23 (H3K23ac). This specific epigenetic mark recruits the chromatin reader TRIM24, which subsequently upregulates PIK3CA expression, hyperactivating the PI3K/AKT signaling cascade and driving tumor proliferation [3].
By utilizing methyl 6-formyl-2-methoxynicotinate to synthesize potent KAT6A inhibitors, researchers can chemically induce cellular senescence and downregulate PI3K/AKT signaling in cancer cells.
KAT6A-mediated epigenetic signaling pathways driving tumorigenesis.
Experimental Validation: KAT6A TR-FRET Assay
To validate the biological efficacy of acylsulfonamide KAT6A inhibitors synthesized from methyl 6-formyl-2-methoxynicotinate, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed [1].
Mechanistic Causality of the Assay
TR-FRET relies on the proximity of two fluorophores. In this assay, KAT6A transfers an acetyl group from Acetyl-CoA to a biotinylated histone H4 peptide. A Europium (Eu)-labeled anti-acetyl lysine antibody binds to the acetylated peptide, while Streptavidin-labeled Allophycocyanin (APC) binds the biotin tag. When the peptide is acetylated, the Eu-antibody and APC are brought into close proximity, allowing energy transfer (FRET signal). If an inhibitor is effective, acetylation is blocked, the Eu-antibody cannot bind, and the FRET signal is abolished. The time-resolved nature of the measurement eliminates short-lived background fluorescence, ensuring high trustworthiness and signal-to-noise ratio.
Step-by-Step Protocol
Self-Validation Note: This protocol requires a Positive Control (Enzyme + Substrate + DMSO, defining 100% activity) and a Negative Control (Substrate + DMSO only, defining 0% activity) to establish the dynamic range.
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Compound Preparation: Serially dilute the synthesized KAT6A inhibitor in DMSO to create a 10-point dose-response curve.
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Incubation: In a 384-well microplate, add the inhibitor dilutions to the KAT6A enzyme in assay buffer (50 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 0.01% Tween-20, 1 mM DTT). Incubate on a plate shaker at 300 rpm for 30 minutes at 25°C to allow compound binding.
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Reaction Initiation: Add 5 μL of a substrate mix containing biotinylated histone H4 peptide (final concentration 200 nM) and Acetyl-CoA (final concentration 600 nM).
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Enzymatic Reaction: Incubate the plate for 60 minutes at 25°C on a plate shaker at 300 rpm.
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Detection: Add 5 μL of a detection mix containing the Europium-labeled anti-acetyl antibody and Streptavidin-APC.
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Readout: Incubate for an additional 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm or 340 nm; emission at 615 nm for Eu and 665 nm for APC).
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Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize the data against the positive and negative controls to determine the IC₅₀ value of the inhibitor.
References
- Title: Acylsulfonamide KAT6A inhibitors (US Patent 12428379B2)
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Title: MOZ (MYST3, KAT6A) inhibits senescence via the INK4A-ARF pathway Source: Oncogene (Nature Publishing Group) URL: [Link]
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Title: Histone acetyltransferase KAT6A upregulates PI3K/AKT signalling through TRIM24 binding Source: Cancer Research (American Association for Cancer Research) URL: [Link]


